2-(Oxazol-2-yl)-4-phenylthiazol-5-amine
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Overview
Description
2-(Oxazol-2-yl)-4-phenylthiazol-5-amine is a heterocyclic compound that contains both oxazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazol-2-yl)-4-phenylthiazol-5-amine typically involves the formation of the oxazole and thiazole rings through cyclization reactions. One common method involves the reaction of appropriate precursors under specific conditions to form the desired heterocyclic structure. For instance, the synthesis might involve the use of 2-aminothiazole and 2-bromoacetophenone as starting materials, followed by cyclization under basic conditions .
Industrial Production Methods
Industrial production of such heterocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis is also a crucial factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Oxazol-2-yl)-4-phenylthiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole or thiazole oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2-(Oxazol-2-yl)-4-phenylthiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-(Oxazol-2-yl)-4-phenylthiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Oxazol-2-yl)-pyridine: Another heterocyclic compound with similar structural features.
Benzoxazole derivatives: Compounds containing the benzoxazole ring, which also exhibit diverse biological activities.
Uniqueness
2-(Oxazol-2-yl)-4-phenylthiazol-5-amine is unique due to its specific combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9N3OS |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C12H9N3OS/c13-10-9(8-4-2-1-3-5-8)15-12(17-10)11-14-6-7-16-11/h1-7H,13H2 |
InChI Key |
GABDXHKNDJOYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CO3)N |
Origin of Product |
United States |
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